![molecular formula C10H7ClN2OS B11709953 (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorophenyl group, a sulfanylidene group, and an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Propiedades
Fórmula molecular |
C10H7ClN2OS |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
Clave InChI |
HSAIZKCQBWCNNP-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


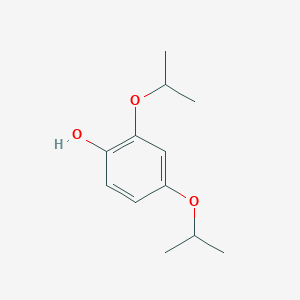
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)
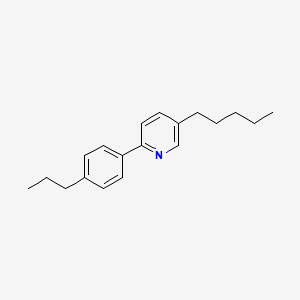
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
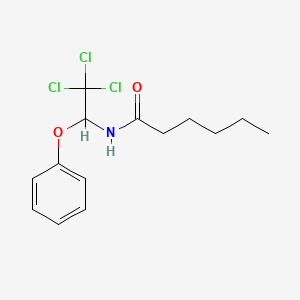
![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
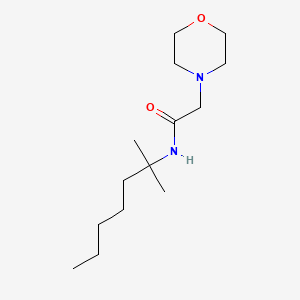
![(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11709947.png)
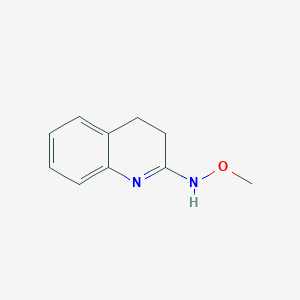
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
